4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one
Description
This compound features a piperazin-2-one core substituted at position 4 with a 4-chlorophenylsulfonyl group and at position 3 with a 2-oxoethyl chain linked to a 4-(4-methoxyphenyl)piperazine moiety.
Properties
Molecular Formula |
C23H27ClN4O5S |
|---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one |
InChI |
InChI=1S/C23H27ClN4O5S/c1-33-19-6-4-18(5-7-19)26-12-14-27(15-13-26)22(29)16-21-23(30)25-10-11-28(21)34(31,32)20-8-2-17(24)3-9-20/h2-9,21H,10-16H2,1H3,(H,25,30) |
InChI Key |
WHNLDFZDGQGLIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that promote therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Sulfonyl vs. Carbonyl Groups : The target compound’s 4-chlorophenylsulfonyl group (electron-withdrawing) may enhance metabolic stability compared to the 4-methoxybenzoyl group in , which has electron-donating properties.
- Piperazine Linkage : The 4-(4-methoxyphenyl)piperazine in the target compound introduces methoxy-mediated lipophilicity, contrasting with phenylpiperazine in or triazole substituents in .
Computational and Experimental Similarity Assessments
- Methodological Considerations : emphasizes that structural similarity metrics (e.g., Tanimoto coefficients) prioritize functional groups and topology, which align with the target’s piperazine-sulfonyl motif .
- Dissimilarity in Virtual Screening: Substituents like the triazole in or azepanone in may reduce similarity scores despite shared piperazine cores, affecting virtual screening outcomes .
Biological Activity
The compound 4-[(4-Chlorophenyl)sulfonyl]-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one (referred to as Compound A) is a novel synthetic molecule that has garnered attention due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A belongs to a class of piperazine derivatives characterized by its sulfonamide and methoxyphenyl substituents. Its molecular formula is , and it features functional groups that are known to enhance biological activity, such as the sulfonyl moiety which is often associated with antibacterial and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives containing the piperazine nucleus have been shown to possess antimicrobial properties against various bacterial strains. In one study, synthesized piperazine derivatives demonstrated notable activity against Gram-positive and Gram-negative bacteria, suggesting that Compound A may also exhibit similar effects due to the presence of the chlorophenylsulfonyl group .
Enzyme Inhibition
Compound A has potential as an enzyme inhibitor. The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease . In vitro studies have shown that related compounds effectively inhibit these enzymes, which are crucial in various physiological processes. The inhibition of AChE, for example, is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Dopamine D4 Receptor Affinity
Another significant aspect of Compound A is its affinity for dopamine receptors. Research on similar piperazine derivatives has revealed high selectivity for the dopamine D4 receptor, with some compounds exhibiting IC50 values in the nanomolar range . This suggests that Compound A could potentially be explored for therapeutic applications in psychiatric disorders where dopamine modulation is beneficial.
Synthesis and Testing
A series of studies have synthesized piperazine derivatives similar to Compound A, evaluating their biological activities. For instance, a study synthesized multiple piperazine compounds and assessed their antibacterial properties through disk diffusion methods against various pathogens . The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of related compounds has provided insights into how modifications impact biological efficacy. For example, the introduction of methoxy groups on the phenyl ring has been correlated with increased receptor affinity and selectivity . This suggests that similar modifications could be beneficial in optimizing Compound A for specific therapeutic targets.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
